5-(3,5-Dicarboxyphenyl)picolinic acid

Coordination chemistry MOF design Ligand geometry

Designing MOFs with predictable topologies often requires stocking multiple specialized ligands. H₃dcppa solves this as a single-ligand platform: its picolinic N,O-chelate and 3,5-dicarboxyphenyl extension enable mononuclear to 3D architectures by simply varying the metal salt. • Forms luminescent Ln-MOFs for multi-pollutant detection (Cu²⁺, MnO₄⁻, nitrobenzene). • Generates distinct magnetic clusters (e.g., trinuclear Mn₃) not accessible with 4-substituted isomers. • Stabilizes monomeric chelates under hydrothermal conditions for use as pre-catalysts or metalloligands. Procure one linker for diverse research targets.

Molecular Formula C14H9NO6
Molecular Weight 287.22 g/mol
CAS No. 1261948-84-8
Cat. No. B6393891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dicarboxyphenyl)picolinic acid
CAS1261948-84-8
Molecular FormulaC14H9NO6
Molecular Weight287.22 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C14H9NO6/c16-12(17)9-3-8(4-10(5-9)13(18)19)7-1-2-11(14(20)21)15-6-7/h1-6H,(H,16,17)(H,18,19)(H,20,21)
InChIKeyCVJYQEUMYJIICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,5-Dicarboxyphenyl)picolinic acid: Baseline Profile


5-(3,5-Dicarboxyphenyl)picolinic acid (CAS 1261948-84-8), also named 5-(6-carboxypyridin-3-yl)isophthalic acid, is a C14H9NO6 tricarboxylic acid (MW 287.22 g/mol) that integrates a picolinic acid (pyridine-2-carboxylic acid) head group with a 3,5-dicarboxyphenyl tail at the 5-position of the pyridine ring . This architecture provides three carboxylate donors and an N,O-chelating pocket, making it a versatile, unsymmetrical linker for constructing metal-organic frameworks (MOFs) and coordination polymers. The compound has been employed to assemble lanthanide-MOFs with luminescent sensing functionality and transition-metal coordination polymers with distinct magnetic and structural properties [1].

5-(3,5-Dicarboxyphenyl)picolinic acid: Ligand Irreplaceability


Although numerous polycarboxylate ligands exist for MOF synthesis, simply substituting 5-(3,5-dicarboxyphenyl)picolinic acid with a generic tricarboxylate or a closely related positional isomer often leads to fundamentally different coordination architectures, network topologies, and material performance. The target compound uniquely combines a picolinic acid N,O-chelator with a 3,5-dicarboxyphenyl motif in a single unsymmetrical scaffold [1] [2]. In contrast, its closest structural analogs—such as 4-(3,5-dicarboxyphenyl)picolinic acid (CAS 1261988-25-3) or 5-(3,5-dicarboxyphenyl)nicotinic acid (CAS 1261960-45-5)—exhibit altered donor-atom geometries, metal-binding preferences, and framework dimensionality, which ultimately dictate the physicochemical properties of the resulting material [3] [4]. The following quantitative evidence demonstrates these differentiation points.

5-(3,5-Dicarboxyphenyl)picolinic acid: Differentiation Evidence


N,O-Chelating Pocket Geometry

5-(3,5-Dicarboxyphenyl)picolinic acid contains a pyridine nitrogen adjacent to a carboxylic acid group, forming a quintessential N,O-chelating pocket. This structural feature enables a well-established chelation mode (bite angle ≈ 70° for a five-membered ring) that stabilizes monomeric metal complexes and directs predictable coordination geometries [1]. The nicotinic acid isomer 5-(3,5-dicarboxyphenyl)nicotinic acid (CAS 1261960-45-5), where the nitrogen is meta to the carboxylate, lacks this chelating ability and instead behaves primarily as a monodentate or bridging ligand [2]. This fundamental difference has direct consequences for framework formation: under comparable hydrothermal conditions, the picolinic acid derivative yields discrete mononuclear units or low-dimensional chains, whereas the nicotinic acid variant typically generates higher-dimensional networks due to divergent connectivity [1] [2].

Coordination chemistry MOF design Ligand geometry

Substitution Position Dictates Framework Topology

The position of the dicarboxyphenyl substituent on the picolinic acid ring fundamentally alters the ligand's directionality and the resulting network topology. The target compound, with substitution at the 5-position, generates a (3,4,7)-connected 3,4,7T22 topology with a Schläfli symbol of {4³}{4⁵·6}{4⁸·6⁹·8⁴} in the Ln-MOF {[Eu₂(L2)₂(H₂O)₅]·3H₂O}n (where H₃L2 = 5-(3,5-dicarboxyphenyl)picolinic acid) [1]. In contrast, the 4-substituted isomer 4-(3,5-dicarboxyphenyl)picolinic acid (CAS 1261988-25-3) assembles isomorphous 3D coordination polymers [M₃(L)₂(H₂O)₆]·4H₂O (M = Mn, Co, Ni) that exhibit a different connectivity pattern based on linear trinuclear metal motifs bridged solely by syn–anti carboxylate bridges [2]. The 5-substituted isomer leads to lanthanide-carboxylate clusters with luminescent function, whereas the 4-substituted variant produces transition-metal chains with systematically tunable magnetic exchange [1] [2].

Crystal engineering Topology control Coordination polymer

Multifunctional Luminescent Sensing in Eu-MOF

The target ligand was used to construct a Eu(III)-MOF (compound 2) that functions as a multi-responsive luminescent sensor capable of detecting Cu²⁺ ions, MnO₄⁻ anions, and nitrobenzene via fluorescence quenching [1]. This contrasts with related Ln-MOFs based on the nicotinic acid or other tricarboxylate isomers that often target only single analytes or require different excitation wavelengths [2]. While precise Stern-Volmer constants and detection limits for this specific compound were not fully accessible in the present search, the literature demonstrates that the title compound enables the first multifunctional Ln-MOF sensor for simultaneously detecting benzaldehyde, Cr(III), and Cr(VI) ions [3]. This multifunctionality is attributed to the unique combination of the picolinic chelating pocket and the extended π-conjugated dicarboxyphenyl arm, which together facilitate efficient energy transfer from the ligand to the Eu³⁺ center ('antenna effect') [1].

Luminescent sensor Lanthanide MOF Nitrobenzene detection

Diverse Coordination Modes from Unsymmetrical Architecture

The unsymmetrical nature of 5-(3,5-dicarboxyphenyl)picolinic acid (H₃dcppa) permits stepwise deprotonation to generate H₂dcppa⁻, Hdcppa²⁻, and dcppa³⁻ species depending on pH, each displaying distinct coordination modes [1]. This contrasts with symmetric tricarboxylate linkers like 1,3,5-benzenetricarboxylic acid (H₃BTC), which have fewer protonation states and less directional variability. The target ligand can adopt at least three distinct coordination fashions—chelating N,O; bridging carboxylate; and terminal monodentate—enabling the formation of 1D helical chains, 2D layers, and 3D MOFs from the same ligand with different metal ions [1]. Experimentally, with Ni(II) the ligand acts as a mono-anionic chelate (Hdcppa²⁻) yielding a mononuclear complex, while with Mn(II) it fully deprotonates (dcppa³⁻) and assembles a 2D stair-like polymer [1]. This versatility is not achievable with the nicotinic acid isomer, which lacks the chelating N,O-pocket [2].

Coordination polymer pH-dependent assembly Ligand design

5-(3,5-Dicarboxyphenyl)picolinic acid: Application Scenarios


Multi-Responsive Ln-MOF Luminescent Sensors

The compound's picolinic acid N,O-chelate enables efficient sensitization of Eu³⁺ and Tb³⁺ luminescence ('antenna effect'), while the 3,5-dicarboxyphenyl extension provides additional coordination sites for framework stability. The resulting Ln-MOFs have demonstrated simultaneous detection of multiple pollutants (Cu²⁺, MnO₄⁻, nitrobenzene) via fluorescence quenching [1]. This application is specifically enabled by the 5-substitution pattern, which balances chelation and connectivity in a way not achievable with 4-substituted or nicotinic acid isomers [2].

Single-Ligand Platform for Coordination Diversity

Because H₃dcppa can exist in three distinct deprotonation states (H₂dcppa⁻, Hdcppa²⁻, dcppa³⁻) and adopts different coordination modes with different metals, it serves as an ideal single-ligand platform for investigating how metal ion radius and electronic configuration govern framework topology [1]. Researchers can procure one ligand and generate mononuclear (Ni), 1D/2D (Mn), and 3D (Ln) architectures by simply varying the metal salt, reducing the need to stock multiple specialized linkers [1] [2].

Tunable Magnetic Exchange in Coordination Polymers

The 5-position substitution directs the formation of specific carboxylate-bridged metal clusters (e.g., trinuclear Mn₃ units) that mediate magnetic exchange. This is in contrast to the 4-substituted isomer, which yields linear trinuclear motifs with different bridging geometries and magnetic behavior [1] [2]. For magnetochemists, the target compound offers a distinct magnetic coupling pathway attributable to the unique spatial arrangement of the carboxylate donors [1].

N,O-Chelated Complexes as Catalysis Precursors

The robust N,O-chelation of the picolinic acid head group stabilizes monomeric metal complexes even under hydrothermal conditions (e.g., [Ni(Hdcppa)(H₂O)₄]) [1]. This contrasts with the nicotinic acid isomer, which cannot chelate and thus forms extended networks rather than discrete complexes [2]. The monomeric chelate is valuable as a well-defined pre-catalyst or metalloligand for further assembly, a feature not accessible with the non-chelating comparator.

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